6-Benzyl-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-Benzyl-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings. This compound is of significant interest due to its potential pharmacological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of appropriate benzyl and fluorophenyl precursors with triazole and thiadiazole intermediates. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like piperidine . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
6-Benzyl-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and fluorophenyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
6-Benzyl-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its anticancer, anti-inflammatory, and analgesic properties.
Mechanism of Action
The mechanism of action of 6-Benzyl-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as carbonic anhydrase and cholinesterase, leading to its pharmacological effects . Additionally, it can interact with cellular receptors and modulate signaling pathways involved in inflammation and cancer progression.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Shares a similar core structure but differs in the substitution pattern.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazine: Another isomeric form with different biological activities.
1,2,3-Triazolo[5,1-b][1,3,4]thiadiazine: Similar heterocyclic framework with distinct pharmacological properties.
Uniqueness
6-Benzyl-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of benzyl and fluorophenyl groups enhances its potential as a versatile pharmacophore in drug design and development .
Properties
CAS No. |
794549-60-3 |
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Molecular Formula |
C16H11FN4S |
Molecular Weight |
310.4g/mol |
IUPAC Name |
6-benzyl-3-(3-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H11FN4S/c17-13-8-4-7-12(10-13)15-18-19-16-21(15)20-14(22-16)9-11-5-2-1-3-6-11/h1-8,10H,9H2 |
InChI Key |
SBNGVPTWNKBJJV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC2=NN3C(=NN=C3S2)C4=CC(=CC=C4)F |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN3C(=NN=C3S2)C4=CC(=CC=C4)F |
Origin of Product |
United States |
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